8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE
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Overview
Description
8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused with a pyrido-naphthyridine system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a triazole derivative, followed by its coupling with a naphthyridine precursor. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted triazole or naphthyridine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. In cancer cells, this can result in the inhibition of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
1,2,4-Triazole: A basic triazole compound used in various chemical and pharmaceutical applications.
2-Phenyl-1H-1,2,4-triazole: Another triazole derivative with potential biological activity.
Uniqueness
What sets 8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE apart is its unique fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
8-(3,5-dimethyl-1,2,4-triazol-4-yl)-2-phenylpyrido[3,4-c][1,6]naphthyridine-1,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-13-23-24-14(2)27(13)26-11-8-16-17(20(26)28)12-22-18-9-10-25(21(29)19(16)18)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPDSPUKDBLVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=C4C(=NC=C3C2=O)C=CN(C4=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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